An In-Depth Technical Guide to the Synthesis of 1-(2-Hydroxyethyl)azepan-2-one from ε-Caprolactam
An In-Depth Technical Guide to the Synthesis of 1-(2-Hydroxyethyl)azepan-2-one from ε-Caprolactam
Abstract: This technical guide provides a comprehensive overview of the synthesis of 1-(2-Hydroxyethyl)azepan-2-one, a valuable chemical intermediate, from ε-caprolactam. The document elucidates the core synthetic strategy, focusing on the base-catalyzed N-hydroxyethylation reaction with ethylene oxide. It offers a detailed examination of the reaction mechanism, optimization of critical process parameters, and a step-by-step experimental protocol suitable for laboratory-scale synthesis. Furthermore, this guide includes detailed sections on product characterization, purification, and a critical analysis of the safety and handling protocols required for the hazardous reagents involved. This document is intended for researchers, chemists, and professionals in the fields of chemical synthesis and drug development.
Introduction
1-(2-Hydroxyethyl)azepan-2-one, also known as N-(2-Hydroxyethyl)caprolactam, is a functionalized lactam derivative with significant utility as a monomer for specialty polymers and as a versatile intermediate in organic synthesis. Its bifunctional nature, possessing both a hydroxyl group and a cyclic amide, allows for a wide range of subsequent chemical transformations. The primary and most direct industrial route to this compound involves the N-alkylation of ε-caprolactam, a readily available and cost-effective feedstock primarily used in the production of Nylon 6.[1][2] This guide focuses on the definitive synthesis of 1-(2-Hydroxyethyl)azepan-2-one via the reaction of caprolactam with ethylene oxide, a process known as hydroxyethylation.
Synthetic Strategy: The N-Hydroxyethylation of Caprolactam
The core of the synthesis is the nucleophilic addition of the caprolactam nitrogen to the strained epoxide ring of ethylene oxide. This reaction requires the deprotonation of the weakly acidic N-H bond of the lactam to generate a more potent nucleophile, the caprolactamate anion.
Reaction Overview
The overall chemical transformation is as follows:
ε-Caprolactam + Ethylene Oxide → 1-(2-Hydroxyethyl)azepan-2-one
This reaction is typically performed under basic conditions, which are essential for activating the caprolactam.
Mechanistic Insights: Base-Catalyzed Epoxide Ring-Opening
The synthesis proceeds via a well-understood, base-catalyzed nucleophilic ring-opening mechanism. The choice of a strong base is critical, as the amide proton of caprolactam is only weakly acidic.
-
Deprotonation: A strong base (B⁻), such as a hydroxide or alkoxide, abstracts the acidic proton from the caprolactam nitrogen, forming the nucleophilic caprolactamate anion and the conjugate acid of the base (BH).
-
Nucleophilic Attack: The generated caprolactamate anion acts as a potent nucleophile. It attacks one of the electrophilic carbon atoms of the ethylene oxide ring. This attack proceeds via an SN2 mechanism, leading to the opening of the strained three-membered epoxide ring and the formation of an intermediate alkoxide.
-
Protonation: The alkoxide intermediate is a strong base and is subsequently protonated, typically by the conjugate acid (BH) formed in the first step or during aqueous work-up, to yield the final 1-(2-Hydroxyethyl)azepan-2-one product and regenerate the base catalyst.
Catalyst Selection and Reaction Parameters
The efficiency and selectivity of the hydroxyethylation reaction are highly dependent on the choice of catalyst and reaction conditions.
-
Catalyst: Strong bases are required to generate a sufficient concentration of the caprolactamate anion. Common catalysts include alkali metal hydroxides (e.g., KOH, NaOH) or alkali metal alkoxides (e.g., sodium methoxide). The choice of catalyst can influence reaction rate and side-product formation.
-
Temperature: The reaction is typically conducted at elevated temperatures, often in the range of 100-150°C, to ensure a reasonable reaction rate.
-
Pressure: Due to the gaseous nature of ethylene oxide at ambient temperatures (boiling point: 10.7°C), the reaction must be carried out in a sealed, pressure-rated vessel, such as an autoclave. The pressure inside the reactor will increase as it is heated.
-
Stoichiometry: A slight excess of caprolactam is often used to ensure complete consumption of the highly reactive and hazardous ethylene oxide.
-
Solvent: The reaction can be run neat (without a solvent) if the caprolactam is molten. Alternatively, a high-boiling, aprotic solvent can be used.
Detailed Experimental Protocol
This section outlines a representative laboratory-scale procedure for the synthesis of 1-(2-Hydroxyethyl)azepan-2-one. Extreme caution must be exercised when handling ethylene oxide.
Materials and Reagents
| Reagent / Material | Grade | Molar Mass ( g/mol ) | Quantity | Supplier Notes |
| ε-Caprolactam | ≥99% | 113.16 | 113.16 g (1.0 mol) | Must be dry |
| Ethylene Oxide | ≥99.8% | 44.05 | 40.0 g (0.91 mol) | Lecture bottle |
| Potassium Hydroxide (KOH) | ≥85%, pellets | 56.11 | 1.1 g (0.02 mol) | Catalyst |
| Dichloromethane | ACS Grade | - | As needed | For extraction |
| Anhydrous MgSO₄ | - | - | As needed | Drying agent |
Equipment Setup
-
A 500 mL stainless steel autoclave equipped with a magnetic stirrer, thermocouple, pressure gauge, and gas inlet/outlet valves.
-
A heating mantle with temperature controller.
-
A lecture bottle of ethylene oxide with a regulator.
-
Standard laboratory glassware for work-up and purification.
-
Rotary evaporator.
-
Vacuum distillation apparatus.
Step-by-Step Synthesis Procedure
-
Reactor Preparation: Ensure the autoclave is clean, dry, and has been pressure-tested.
-
Charging Reactants: Add ε-caprolactam (113.16 g) and potassium hydroxide pellets (1.1 g) to the autoclave.
-
Sealing and Purging: Seal the autoclave. Purge the vessel three times with dry, inert gas (e.g., nitrogen) to remove all air and moisture.
-
Heating: Begin stirring and heat the contents to 120°C to melt the caprolactam and dissolve the catalyst.
-
Ethylene Oxide Addition: Carefully and slowly, introduce ethylene oxide gas (40.0 g) into the autoclave from the lecture bottle. The addition is exothermic and will cause a rise in both temperature and pressure. Maintain the reaction temperature between 120-140°C.
-
Reaction: Once the addition is complete, maintain the reaction mixture at 130°C with vigorous stirring for 4-6 hours. Monitor the pressure; a steady decrease indicates the consumption of ethylene oxide.
-
Cooling and Venting: After the reaction period, cool the autoclave to room temperature. In a chemical fume hood, carefully vent any unreacted ethylene oxide through a suitable scrubbing solution (e.g., dilute sulfuric acid).
-
Product Isolation: Open the autoclave and collect the crude product, which should be a viscous liquid or waxy solid upon cooling.
Work-up and Purification
The crude product often contains unreacted caprolactam and catalyst residues. High-vacuum distillation is the most effective method for purification.
-
Transfer the crude product to a round-bottom flask suitable for distillation.
-
Set up a vacuum distillation apparatus with a short path head.
-
Heat the flask gently under high vacuum (<1 mmHg).
-
Collect the fraction boiling at approximately 135-140°C at 1 mmHg. This fraction is the pure 1-(2-Hydroxyethyl)azepan-2-one.
-
The purified product is a colorless to pale yellow, viscous liquid.
Characterization and Quality Control
The identity and purity of the synthesized 1-(2-Hydroxyethyl)azepan-2-one must be confirmed through physicochemical and spectroscopic analysis.[3]
| Property | Value |
| IUPAC Name | 1-(2-hydroxyethyl)azepan-2-one |
| Molecular Formula | C₈H₁₅NO₂ |
| Molar Mass | 157.21 g/mol |
| Appearance | Colorless to pale yellow viscous liquid |
| Boiling Point | ~138 °C @ 1 mmHg |
| ¹H NMR (CDCl₃, ppm) | δ ~3.75 (t, 2H, -CH₂OH), ~3.60 (t, 2H, -NCH₂-), ~3.45 (t, 2H, N-CH₂-ring), ~2.50 (t, 2H, -C(=O)CH₂-), ~1.70 (m, 6H, ring methylenes) |
| ¹³C NMR (CDCl₃, ppm) | δ ~177 (C=O), ~61 (-CH₂OH), ~50 (-NCH₂-), ~48 (N-CH₂-ring), ~37 (-C(=O)CH₂-), ~30, ~28, ~23 (ring methylenes) |
| FT-IR (neat, cm⁻¹) | 3400 (br, O-H stretch), 2930, 2860 (C-H stretch), 1630 (strong, C=O amide stretch) |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.
Safety and Hazard Management
The synthesis involves highly hazardous materials, and strict adherence to safety protocols is mandatory.
-
Ethylene Oxide: This is an extremely flammable gas and a known human carcinogen.[4][5] It is also acutely toxic if inhaled and can cause severe skin and eye irritation.[6] All operations involving ethylene oxide must be conducted in a well-ventilated chemical fume hood, inside a sealed system. An emergency plan and access to a safety shower and eyewash station are essential.
-
Caprolactam: Caprolactam is an irritant to the skin, eyes, and respiratory tract.[7][8] Inhalation can affect the central nervous system.[8]
-
Potassium Hydroxide: KOH is a corrosive solid that can cause severe skin and eye burns. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves (e.g., butyl rubber), must be worn.[6]
-
Pressure Operations: The use of an autoclave requires proper training. The vessel must never be heated beyond its pressure rating, and the reaction pressure must be monitored continuously.
Conclusion
The base-catalyzed N-hydroxyethylation of ε-caprolactam with ethylene oxide is an effective and direct method for synthesizing 1-(2-Hydroxyethyl)azepan-2-one. Success hinges on the careful control of reaction parameters, particularly temperature and pressure, and the meticulous implementation of safety protocols due to the hazardous nature of ethylene oxide. The purification via vacuum distillation yields a product of high purity, which can be verified using standard spectroscopic techniques. This guide provides a robust framework for researchers to safely and efficiently perform this valuable chemical transformation.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7768, Caprolactam. Retrieved from [Link].
-
Alberti, C., et al. (n.d.). Synthesis of ϵ‐caprolactam (3) and N‐(2‐hydroxyethyl)acetamide (5). ResearchGate. Retrieved from [Link].
-
Chaudhari, K. (2012). New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation. RWTH Publications. Retrieved from [Link].
-
NIST (n.d.). Caprolactam. NIST Chemistry WebBook. Retrieved from [Link].
-
Wikipedia (2024). Caprolactam. Retrieved from [Link].
-
ResearchGate (n.d.). 1 H and 13 C NMR spectral data of compounds 1-2. Retrieved from [Link].
-
ResearchGate (n.d.). Apparatus of the hydroxyethylation. Retrieved from [Link].
- Google Patents (n.d.). Process for preparing caprolactam and polyamides therefrom.
-
ResearchGate (n.d.). FTIR spectrum of ε‐caprolactam released during TG measurement of polyamide‐6. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 181752, Hydroxyethylcaprolactam. Retrieved from [Link].
- Google Patents (n.d.). Synthesis of caprolactam from lysine.
-
University of New Mexico (n.d.). Ethylene Oxide Standard Operating Procedure Template. Retrieved from [Link].
-
Inchem.org (n.d.). ICSC 0118 - CAPROLACTAM. Retrieved from [Link].
-
ResearchGate (n.d.). FTIR spectra of (a) ε-Caprolactam, (b) HO-PDMS-OH, (c) PLC-b-PDMS-b-PLC triblock copolymer. Retrieved from [Link].
-
ACS Omega (2020). FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica. Retrieved from [Link].
-
OSHA (n.d.). Ethylene Oxide. Retrieved from [Link].
-
OSTI.gov (n.d.). Tandem synthesis of ε-caprolactam from cyclohexanone by an acidified metal-organic framework. Retrieved from [Link].
-
PubMed (2025). Recent Developments in Heterogeneous Catalyzed Epoxidation of Ethylene to Ethylene Oxide. Retrieved from [Link].
-
MDPI (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link].
-
University of Arizona (n.d.). Ethylene Oxide SOP Template. Retrieved from [Link].
-
RJ Wave (2025). Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study. Retrieved from [Link].
-
The Royal Society of Chemistry (2006). Supporting Information. Retrieved from [Link].
-
PAN (1957). On the Preparation of Caprolactam from Cyclohexanone and Dinitroethane. Retrieved from [Link].
-
Chemconnections (n.d.). 13C NMR Spectroscopy. Retrieved from [Link].
-
Google Patents (n.d.). Preparation of caprolactam by Beckmann rearrangement of cyclohexanone oxime. Retrieved from [Link].
-
Scholar Commons (n.d.). Hazard and Operability Analysis of an Ethylene Oxide Production Plant. Retrieved from [Link].
Sources
- 1. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 2. Caprolactam - Wikipedia [en.wikipedia.org]
- 3. Hydroxyethylcaprolactam | C8H15NO2 | CID 181752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ehs.unm.edu [ehs.unm.edu]
- 5. CCOHS: Ethylene Oxide [ccohs.ca]
- 6. research.arizona.edu [research.arizona.edu]
- 7. Caprolactam | C6H11NO | CID 7768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ICSC 0118 - CAPROLACTAM [inchem.org]
